Validated UPLC Recovery
In a validated ultra-performance liquid chromatography (UPLC) method designed for the simultaneous determination of 15 impurities in Atorvastatin Calcium API, Atorvastatin Impurity 15 demonstrated a specific and reliable recovery rate, ensuring its accurate quantification [1].
| Evidence Dimension | Analytical Recovery |
|---|---|
| Target Compound Data | 102.4% (Mean recovery) |
| Comparator Or Baseline | N/A (Method validation parameter, not a direct comparator) |
| Quantified Difference | Recovery is within the acceptable range of 80-120%, confirming method accuracy for this specific impurity. |
| Conditions | UPLC with Shimadzu Shim-pack Velox PFPP column (2.1 mm × 100 mm, 1.8 μm); gradient elution with 3.9 g/L ammonium acetate buffer (pH 5.0), acetonitrile, methanol, and tetrahydrofuran; detection at 244 nm; column temperature 35°C. |
Why This Matters
The validated recovery rate confirms that this specific reference standard behaves predictably in a robust analytical system, which is essential for reliable quantitative analysis during batch release and stability studies.
- [1] Wang, S., et al. (2021). UPLC法同时测定阿托伐他汀钙中15个杂质含量 [Simultaneous Determination of 15 Impurities in Atorvastatin Calcium by UPLC]. Shandong Food and Drug Administration, 40(1): 8-12. View Source
